N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
CAS No. |
866344-47-0 |
|---|---|
Molecular Formula |
C33H29ClN4O4 |
Molecular Weight |
581.07 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C33H29ClN4O4/c1-20-8-12-25(13-9-20)38-32(41)26-14-11-23(31(40)35-18-24-6-4-5-7-27(24)34)17-29(26)37(33(38)42)19-30(39)36-28-15-10-21(2)16-22(28)3/h4-17H,18-19H2,1-3H3,(H,35,40)(H,36,39) |
InChI Key |
IMAIMUIUWLQLFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Overview of the Compound
This compound belongs to the class of quinazoline derivatives , which are known for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific structure of this compound suggests that it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance:
- A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The findings suggested that certain quinazoline derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
- In vitro assays demonstrated that compounds similar to the one can inhibit tumor growth by targeting specific kinases involved in cancer progression.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other known COX inhibitors:
- Research indicates that quinazoline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . The inhibition of COX-II has been linked to reduced inflammation and pain relief.
- A detailed analysis showed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs, indicating strong potential for therapeutic use.
The biological activity of N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as COX-I and COX-II, thereby modulating inflammatory responses.
- Signal Transduction Pathways : It may interfere with signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt pathway or MAPK pathway.
Case Studies
- Study on Anticancer Activity :
- Evaluation of Anti-inflammatory Effects :
Data Table
Preparation Methods
Formation of the Quinazoline-2,4-Dione Core
The quinazoline core is synthesized via Niementowski’s reaction , a classical method involving cyclocondensation of anthranilic acid derivatives with urea or formamide. For this compound, 2-aminoterephthalic acid serves as the starting material due to its carboxyl groups at positions 4 and 7.
Procedure :
- Monoesterification : Selective esterification of the carboxylic acid at position 4 using trimethylchlorosilane in methanol yields methyl 2-amino-4-methoxycarbonylbenzoate.
- Cyclization : Treatment with thionyl chloride (SOCl₂) converts the ester to an acid chloride, which reacts with ammonium thiocyanate to form 2-thioxoquinazolin-4-one.
- Oxidation : Hydrolysis with sodium hydroxide followed by acidification yields the quinazoline-2,4-dione scaffold.
Key Reaction :
$$
\text{2-Aminoterephthalic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}4\text{SCN}} \text{2-Thioxoquinazolin-4-one} \xrightarrow{\text{NaOH}} \text{Quinazoline-2,4-dione}
$$
Introduction of the 3-(4-Methylphenyl) Group
The 3-position is functionalized via alkylation using a 4-methylphenyl electrophile. This step often employs Ullmann-type coupling or nucleophilic aromatic substitution under basic conditions.
Procedure :
- Deprotonation : The quinazoline nitrogen at position 3 is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF).
- Alkylation : Reaction with 4-methylbenzyl bromide introduces the 3-(4-methylphenyl) group. The reaction proceeds at 80°C for 12 hours, yielding the 3-substituted intermediate.
Optimization :
Installation of the 1-{2-[(2,4-Dimethylphenyl)Amino]-2-Oxoethyl} Substituent
This step involves two sequential reactions: alkylation at position 1 followed by amidation .
Procedure :
- Alkylation with Chloroacetyl Chloride :
- Amidation with 2,4-Dimethylaniline :
Reaction Scheme :
$$
\text{Quinazoline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA}} \text{1-Chloroacetyl intermediate} \xrightarrow{\text{2,4-Dimethylaniline}} \text{Target Side Chain}
$$
Coupling of N-(2-Chlorobenzyl) Carboxamide at Position 7
The 7-carboxylic acid is converted to a carboxamide via acid chloride formation and amine coupling .
Procedure :
- Acid Chloride Formation :
- Amine Coupling :
Key Data :
Alternative Synthetic Routes
One-Pot Cyclization-Alkylation Strategy
A modified approach combines cyclization and alkylation in a single pot:
- Simultaneous Cyclization and Functionalization :
Advantages :
Solid-Phase Synthesis
For high-throughput applications, resin-bound intermediates enable stepwise functionalization:
- Wang Resin Functionalization :
- The quinazoline core is attached to Wang resin via its 7-carboxylic acid group.
- On-Resin Alkylation and Amidation :
- Cleavage and Purification :
Optimization and Challenges
Regioselectivity in Alkylation
The competing reactivity of quinazoline nitrogens at positions 1 and 3 necessitates careful control:
Amidation Side Reactions
Over-reaction during amidation can lead to dimerization:
Analytical Characterization
Critical data for verifying the compound’s structure include:
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 7.85 (s, 1H, quinazoline H-5), δ 2.35 (s, 3H, 4-methylphenyl CH₃) |
| LC-MS | [M+H]⁺ = 586.2 (calculated 586.1) |
| IR | 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch) |
Q & A
Q. How can metabolic pathways be elucidated to identify potential drug-drug interactions?
- Approach :
- In vitro metabolism : Use human liver microsomes with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) .
- Metabolite ID : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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